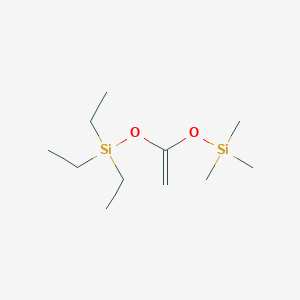
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is a complex organic compound characterized by its unique structure, which includes silicon atoms integrated into its carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
化学反応の分析
Types of Reactions
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially leading to the formation of siloxane bonds.
Reduction: The compound can be reduced under specific conditions, altering its oxidation state and potentially breaking silicon-oxygen bonds.
Substitution: Substitution reactions can occur at the silicon or carbon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a range of organosilicon compounds.
科学的研究の応用
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of 6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane involves its interaction with molecular targets through its silicon and carbon atoms. The pathways involved may include the formation of stable siloxane bonds and interactions with organic molecules, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-2,2-dipyridyl: Known for forming complexes with metal ions.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Shares a similar bicyclic structure but lacks silicon atoms.
4,4-Dimethyl-5-methylene-1,3-dioxolane-2-one: Contains a dioxolane ring but differs in its overall structure and properties.
Uniqueness
6,6-Diethyl-2,2-dimethyl-4-methylidene-3,5-dioxa-2,6-disilaoctane is unique due to the presence of silicon atoms within its structure, which imparts distinct chemical and physical properties not found in purely carbon-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
193144-40-0 |
|---|---|
分子式 |
C11H26O2Si2 |
分子量 |
246.49 g/mol |
IUPAC名 |
triethyl(1-trimethylsilyloxyethenoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-8-15(9-2,10-3)13-11(4)12-14(5,6)7/h4,8-10H2,1-3,5-7H3 |
InChIキー |
DUVLULIVTUSSBP-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(=C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
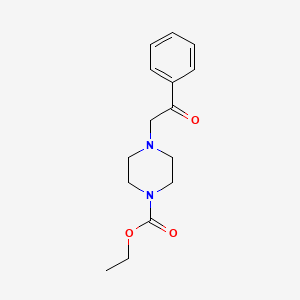
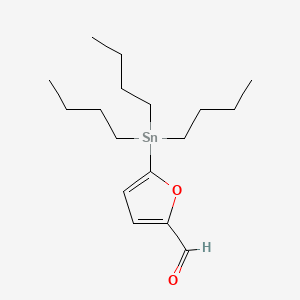
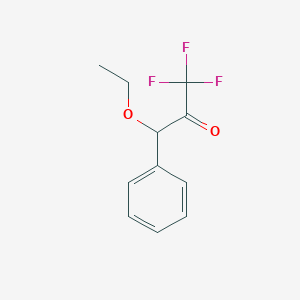
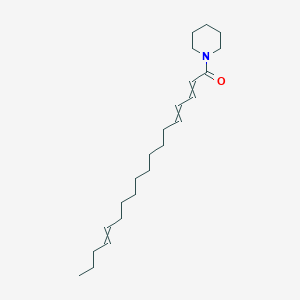

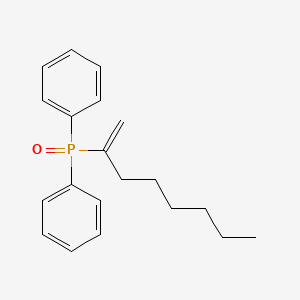


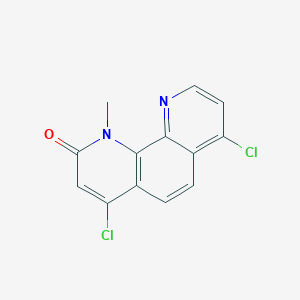
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)


